molecular formula C9H9Cl B159905 1-Allyl-4-chlorobenzene CAS No. 1745-18-2

1-Allyl-4-chlorobenzene

Cat. No. B159905
CAS RN: 1745-18-2
M. Wt: 152.62 g/mol
InChI Key: VGUNPRNQXXTCCL-UHFFFAOYSA-N
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Description

1-Allyl-4-chlorobenzene is a monocyclic aromatic compound with the molecular formula C9H9Cl . It has an average mass of 152.621 Da and a monoisotopic mass of 152.039276 Da .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of magnesium and ethyl iodide . Another method involves a two-step mechanism characterized by the initial addition of a nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom and an allyl group attached to it . The molecule has a density of 1.0±0.1 g/cm3, a boiling point of 195.0±9.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.4 mmHg at 25°C .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups ortho and para to the chlorine substantially enhance the rate of substitution .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 195.0±9.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.4 mmHg at 25°C . It has a molar refractivity of 45.1±0.3 cm3, a polarizability of 17.9±0.5 10-24 cm3, and a surface tension of 32.7±3.0 dyne/cm .

Scientific Research Applications

Safety and Hazards

1-Allyl-4-chlorobenzene is a combustible material . It should be kept away from heat and sources of ignition . Personal protective equipment should be worn when handling this chemical, and it should not get in eyes, on skin, or on clothing .

Future Directions

The future directions of research on 1-Allyl-4-chlorobenzene could focus on addressing challenges such as unequal research development, insufficient cooperation, deeply mechanism research, and developing new technologies . This would provide a powerful insight into the study of this compound and enable researchers to quickly identify the hotspot and direction of future studies .

properties

IUPAC Name

1-chloro-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUNPRNQXXTCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452033
Record name 1-Allyl-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1745-18-2
Record name 1-Allyl-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of magnesium turnings (9.6 g) in anhydrous ether (50 ml) was added dropwise to a solution of p-chlorobromobenzene (76.6 g) in anhydrous ether (500 ml) at such a rate as to maintain reflux. After refluxing for a further 20 minutes, the solution was cooled to 5o and a solution of allyl bromide (48.4 g) in anhydrous ether (100 ml) was added over 15 minutes. After 30 minutes the solution was allowed to warm to room temperature, and then saturated ammonium chloride was added dropwise, cautiously to avoid excessive frothing. The organic layer was separated and the aqueous phase was extracted with ether. After washing the ether extracts with water and drying, evaporation of the solvent gave a pale yellow oil which was purified by fractional distillation to give 3-(4-chlorophenyl)prop-1-ene as a colourless oil, b.p. 72°-74°/4 mm Hg. (532 Pa).
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
76.6 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5o
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
48.4 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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